REACTION_CXSMILES
|
[Cl-].[NH:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[N+](C)C.[Cl-].[Cl-].[Cl-].[Al+3].ClC(Cl)(Cl)[C:17](Cl)=[O:18].[CH3:22][O-:23].[Na+].C[OH:26]>ClCCCl>[CH:7]([C:3]1[NH:2][CH:6]=[C:5]([C:22]([O:18][CH3:17])=[O:23])[CH:4]=1)=[O:26] |f:0.1,2.3.4.5,7.8|
|
Name
|
N-((1H-pyrrol-2-yl)methylene)-N-methylmethanaminium chloride
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[Cl-].N1C(=CC=C1)C=[N+](C)C
|
Name
|
|
Quantity
|
83.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
32.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
sodium methoxide
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×400 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=CN1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |